- Synthesis method of leaf alcohol from piperylene, China, , ,
Cas no 928-97-2 ((3E)-hex-3-en-1-ol)

(3E)-hex-3-en-1-ol structure
Nome del prodotto:(3E)-hex-3-en-1-ol
(3E)-hex-3-en-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- trans-hex-3-en-1-ol
- trans-3-Hexen-1-ol
- (3E)-Hex-3-en-1-ol
- (3E)-3-HEXEN-1-OL
- 3-HEXEN-1-OL
- E-3-HEXEN-1-OL
- T3 HEXENOL
- TRANS-3-HEXENOL
- 3-Hexen-1-ol,(E)- (8CI)
- 3-Hexen-1-ol, trans- (7CI)
- (3E)-Hexenol
- (E)-3-Hexen-1-ol
- (E)-3-Hexenol
- (3E)-3-Hexen-1-ol (ACI)
- 3-Hexen-1-ol, (E)- (8CI)
- trans-1-Hydroxy-3-hexene
- (3E)-hex-3-en-1-ol
-
- MDL: MFCD00002960
- Inchi: 1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+
- Chiave InChI: UFLHIIWVXFIJGU-ONEGZZNKSA-N
- Sorrisi: C(/CCO)=C\CC
- BRN: 1719713
Proprietà calcolate
- Massa esatta: 100.08900
- Massa monoisotopica: 100.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 7
- Conta legami ruotabili: 3
- Complessità: 48.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 1.3
- Superficie polare topologica: 20.2A^2
Proprietà sperimentali
- Colore/forma: Liquido incolore con aroma verde
- Densità: 0.817 g/mL at 25 °C(lit.)
- Punto di fusione: 99 ºC
- Punto di ebollizione: 61-62 °C/12 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 138,2 ° f
Celsius: 59 ° c - Indice di rifrazione: n20/D 1.439(lit.)
- Solubilità: Leggermente solubile (14 g/l) (25°C),
- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.
- PSA: 20.23000
- LogP: 1.33500
- Merck: 14,4700
- FEMA: 4356 | TRANS-3-HEXENOL
- Solubilità: Leggermente solubile in acqua, etanolo, glicole propilenico, etere dietile, miscibile con olio
(3E)-hex-3-en-1-ol Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H226,H319
- Dichiarazione di avvertimento: P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 1987 3/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 36
- Istruzioni di sicurezza: S26
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R10
- Gruppo di imballaggio:III
- Classe di pericolo:3
- TSCA:Yes
- PackingGroup:III
(3E)-hex-3-en-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39013-10.0g |
hex-3-en-1-ol, Mixture of isomers |
928-97-2 | 10.0g |
$339.0 | 2023-02-10 | ||
TRC | H185260-2.5g |
trans-3-Hexen-1-ol |
928-97-2 | 2.5g |
$ 98.00 | 2023-09-07 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10541-25g |
trans-3-Hexen-1-ol, 97% |
928-97-2 | 97% | 25g |
¥2460.00 | 2023-02-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H112690-25g |
(3E)-hex-3-en-1-ol |
928-97-2 | 97% | 25g |
¥1879.90 | 2023-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011893-5g |
(3E)-hex-3-en-1-ol |
928-97-2 | 97% | 5g |
¥450 | 2024-05-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011893-1g |
(3E)-hex-3-en-1-ol |
928-97-2 | 97% | 1g |
¥174 | 2024-05-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T12310-5g |
(E)-Hex-3-en-1-ol |
928-97-2 | 97% | 5g |
¥718.0 | 2023-09-06 | |
eNovation Chemicals LLC | D628428-5g |
trans-3-Hexen-1-ol |
928-97-2 | 97% | 5g |
$308 | 2023-09-03 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10541-5g |
trans-3-Hexen-1-ol, 97% |
928-97-2 | 97% | 5g |
¥643.00 | 2023-02-09 | |
Life Chemicals | F0001-2233-5g |
(3E)-hex-3-en-1-ol |
928-97-2 | 95%+ | 5g |
$60.0 | 2023-09-07 |
(3E)-hex-3-en-1-ol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Alumina , Iron , Ruthenium Solvents: Ethanol ; 2 MPa, rt → 120 °C; 4 h, 120 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Riferimento
- Ring scission of cyclic β-halo ethers with samarium diiodide: a synthesis of (E)- and (Z)-enynolsTetrahedron Letters, 1988, 29(49), 6517-20,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 30 min, 0 °C; 12 h, 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Pd-catalyzed γ-arylation of γ,δ-unsaturated O-carbamates via an unusual haptotropic rearrangementChemical Science, 2019, 10(8), 2331-2335,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 2 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ; 45 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ; 6 - 12 h, 100 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 14 h, reflux
1.6 Reagents: Sodium sulfate Solvents: Water ; 0 °C
1.2 Solvents: Dichloromethane ; 45 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ; 6 - 12 h, 100 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 14 h, reflux
1.6 Reagents: Sodium sulfate Solvents: Water ; 0 °C
Riferimento
- Tandem IBX-Promoted Primary Alcohol Oxidation/Opening of Intermediate β,γ-Diolcarbonate Aldehydes to (E)-γ-Hydroxy-α,β-enalsChemistry - An Asian Journal, 2019, 14(13), 2278-2290,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,1′-(1,2-ethanediyl)bis(1,1-dimet… , 2374202-84-1 Solvents: Water-d2 ; 2 min, rt; 12 h, rt
Riferimento
- A Supramolecular Strategy for Selective Catalytic Hydrogenation Independent of Remote Chain LengthJournal of the American Chemical Society, 2019, 141(30), 11806-11810,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Methyllithium
1.2 -
1.2 -
Riferimento
- Ethylene oxidee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 10 min, 0 °C; 0 °C → rt; 2.5 h, rt
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Water ; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Catalytic Regio- and Enantioselective Oxytrifluoromethylthiolation of Aliphatic Internal Alkenes by Neighboring Group AssistanceOrganic Letters, 2018, 20(20), 6384-6388,
Synthetic Routes 8
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Octane
1.2 Reagents: Methyllithium Solvents: Diethyl ether
1.3 Reagents: Tributylamine ; 15 °C
1.4 Reagents: Hydrogen ion Solvents: Water
1.2 Reagents: Methyllithium Solvents: Diethyl ether
1.3 Reagents: Tributylamine ; 15 °C
1.4 Reagents: Hydrogen ion Solvents: Water
Riferimento
- Syntheses using alkyne-derived alkenyl- and alkynylaluminum compoundsOrganic Reactions (Hoboken, 1984, 32,,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) , Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile , Water ; 10 h, 32 °C
Riferimento
- Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity, Japan, , ,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- Interaction of 2,3-dibromotetrahydrofuran with ethylmagnesium bromideMetalloorganicheskaya Khimiya, 1991, 4(6), 1257-61,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Zinc chloride , Poly(methylhydrosiloxane) , Sodium borohydride Solvents: Diisopropyl ether
Riferimento
- Preparation of alcohols using hydride reduction, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, 0 °C
Riferimento
- Synthesis of bicyclic tetrahydrofurans from linear precursors using manganese(III) acetateOrganic & Biomolecular Chemistry, 2015, 13(35), 9190-9193,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Riferimento
- Acyl transfer reactions with phosphine oxides: synthesis of E-homoallylic alcohols, cyclopropyl ketones, and γ-hydroxy ketonesJournal of the Chemical Society, 1988, (11), 2971-8,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Riferimento
- Insect sex pheromones. Stereospecific syntheses of few lepidoptera pheromones containing (E)-alkene moietyJournal of the Indian Chemical Society, 1989, 66(4), 233-5,
Synthetic Routes 16
Condizioni di reazione
Riferimento
- Cleavage of 2-ethyl-3-bromotetrahydrofuran by magnesiumIzvestiya Vysshikh Uchebnykh Zavedenii, 1992, 35(9), 110-12,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether
Riferimento
- Ring scission reaction of 2-alkyl-3-chlorotetrahydrofurans by magnesiumYouji Huaxue, 1987, (4), 291-3,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran , Hexamethylphosphoramide
Riferimento
- Reductions with samarium(II) iodideOrganic Reactions (Hoboken, 1994, 46,,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Methyldiethoxysilane Catalysts: Sodium triethylborohydride , (SP-5-13)-Dichloro[N,N′-[(2,6-pyridinediyl-κN)diethylidyne]bis[2,6-bis(1-methyle… Solvents: Toluene ; -78 °C; 1 h, 40 °C
Riferimento
- Selective Cobalt-Catalyzed Reduction of Terminal Alkenes and Alkynes Using (EtO)2Si(Me)H as a Stoichiometric ReductantACS Catalysis, 2016, 6(9), 6318-6323,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane , Water
Riferimento
- Transition metal promoted alkylations of alkynolsJournal of Organometallic Chemistry, 1976, 107(1),,
(3E)-hex-3-en-1-ol Raw materials
- Furan, 3-chloro-2-ethyltetrahydro-, trans- (9CI)
- 2-NONENAL, (2,4-DINITROPHENYL)HYDRAZONE
- 3-Hexenoic acid, anhydride with ethyl hydrogen carbonate, (E)- (9CI)
- 1,4-Hexanediol, 3-(diphenylphosphinyl)-, (R*,R*)-
- (E)-hex-3-enal
- 3-Hexenoic acid, methyl ester
- Aluminum, 1-butenylbis(2-methylpropyl)-, (E)- (9CI)
- Ethylmagnesium Bromide (3M in Et2O)
- (E)-3-Hexenoic Acid
- propanedioic acid
- Furan, 3-bromo-2-ethyltetrahydro-
- 2,3-dibromotetrahydrofuran
- Furan, 3-chloro-2-ethyltetrahydro-, cis-
- 3,5-Hexadien-1-ol, (3E)-
- Ethylene Oxide
- (3E)-hex-3-en-1-ol
- 1-Butanol
- 2,4-Hexadien-1-ol, (2E, 4E)
(3E)-hex-3-en-1-ol Preparation Products
(3E)-hex-3-en-1-ol Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:928-97-2)TRANS-3-HEXEN-1-OL
Numero d'ordine:sfd22731
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39
Prezzo ($):discuss personally
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